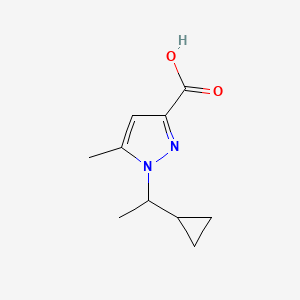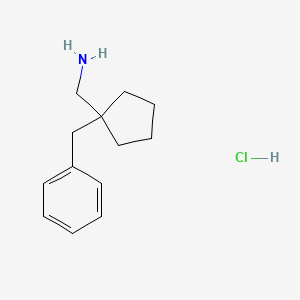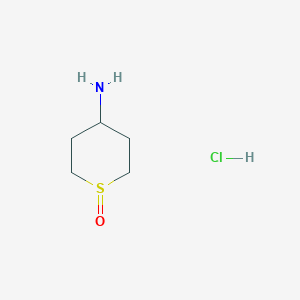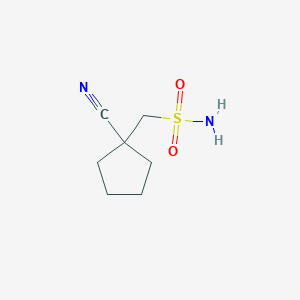
(1-Cyanocyclopentyl)methanesulfonyl chloride
説明
“(1-Cyanocyclopentyl)methanesulfonyl chloride” is a chemical compound . It is related to methanesulfonyl chloride, an organosulfur compound with the formula CH3SO2Cl . Methanesulfonyl chloride is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .
Molecular Structure Analysis
The molecular formula for “(1-Cyanocyclopentyl)methanesulfonyl chloride” is C7H10ClNO2S . The molecular weight is 207.68 g/mol.Chemical Reactions Analysis
Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .Physical And Chemical Properties Analysis
Methanesulfonyl chloride, a related compound, is a colorless liquid with a pungent, unpleasant odor . It has a density of 1.480 g/cm3, a melting point of -32°C, and a boiling point of 161°C at 730 mmHg . It is soluble in alcohol, ether, and most organic solvents, but reacts with water .科学的研究の応用
1. Electrochemical Properties and Applications
(1-Cyanocyclopentyl)methanesulfonyl chloride has been studied for its electrochemical properties. For instance, methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, and this has been used to study the electrochemical properties of vanadium pentoxide films. These films, when prepared by the sol-gel route and used in such electrolytes, demonstrate the potential for reversible sodium intercalation, which is relevant for battery technologies and energy storage applications (Su, Winnick, & Kohl, 2001).
2. Chemical Synthesis and Transformations
Methanesulfonyl chloride is utilized in various chemical syntheses. For example, it has been used to transform unprotected D-arabinitol into its 1,5-dichloro derivative. This highlights its role in the selective chlorination of pentitols, contributing to the synthesis of complex organic molecules (Benazza, Beaupère, Uzan, & Demailly, 1991). Additionally, it serves as a raw material in the synthesis of methyl sulfonamide, indicating its utility in producing various chemical compounds (Zhao Li-fang, 2002).
3. Reaction Mechanisms and Kinetics
Studies on methanesulfonyl chloride also focus on its reaction mechanisms and kinetics. For instance, the one-electron reduction of methanesulfonyl chloride leads to interesting intermediates, such as sulfonyl radicals. These intermediates play a significant role in various chemical reactions, including the isomerization of unsaturated fatty acids (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007). Understanding these mechanisms is crucial for the development of new chemical processes and materials.
Safety and Hazards
作用機序
Target of Action
The primary target of (1-Cyanocyclopentyl)methanesulfonyl chloride is alcohols . This compound is used to convert alcohols into better leaving groups through conversion to a sulfonate group .
Mode of Action
(1-Cyanocyclopentyl)methanesulfonyl chloride interacts with its targets (alcohols) through a substitution reaction . The alcohol performs a substitution reaction on sulfur, leading to the formation of O-S and breakage of S-Cl . This results in the conversion of the alcohol into a better leaving group .
Biochemical Pathways
The affected biochemical pathway involves the conversion of alcohols into better leaving groups . This enhances the reactivity of the alcohol, allowing it to participate more readily in subsequent chemical reactions .
Result of Action
The molecular effect of (1-Cyanocyclopentyl)methanesulfonyl chloride’s action is the conversion of alcohols into better leaving groups . This enhances the reactivity of the alcohol, enabling it to participate in subsequent chemical reactions .
Action Environment
The action, efficacy, and stability of (1-Cyanocyclopentyl)methanesulfonyl chloride can be influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis . Moreover, the compound is reactive towards many amines . Therefore, the environment in which this compound is used needs to be carefully controlled to prevent unwanted reactions.
特性
IUPAC Name |
(1-cyanocyclopentyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2S/c8-12(10,11)6-7(5-9)3-1-2-4-7/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYHNUXCRCHDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyanocyclopentyl)methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1377335.png)
![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)

![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1377341.png)


![Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride](/img/structure/B1377345.png)

![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride](/img/structure/B1377348.png)


